1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole

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Polymer scientists and formulation chemists often find that conventional benzotriazole (BTA) light stabilizers exhibit limited compatibility and suboptimal UV absorption in acidic or non-polar matrices. 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole (CAS 124337-35-5) overcomes these limitations through its unique methylene (-CH₂-) bridged pyrrole-benzotriazole architecture, which alters electron density distribution and steric accessibility to improve dispersion and photostabilization efficiency. • Enhanced polymer compatibility vs. unsubstituted BTA; distinct metal-binding kinetics compared to carbonyl-linked analogs • ≥95% purity, C₁₁H₁₀N₄, MW 198.22 g/mol • Proven light stabilizer for coatings, plastics, and sunscreen formulations; also serves as a versatile N-heterocyclic synthetic intermediate

Molecular Formula C11H10N4
Molecular Weight 198.22 g/mol
CAS No. 124337-35-5
Cat. No. B7777858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole
CAS124337-35-5
Molecular FormulaC11H10N4
Molecular Weight198.22 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=NN2CN3C=CC=C3
InChIInChI=1S/C11H10N4/c1-2-6-11-10(5-1)12-13-15(11)9-14-7-3-4-8-14/h1-8H,9H2
InChIKeyPSSVYPCDGXKGRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole Overview


1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole is a nitrogen-rich heterocyclic compound combining pyrrole and benzotriazole moieties . It is primarily utilized as a light stabilizer (UV absorber) in polymers, coatings, and sunscreens, enhancing material longevity against photodegradation . Its molecular formula is C₁₁H₁₀N₄, with a molecular weight of 198.22 g/mol, and it is commercially available at 95% or higher purity .

Primary Use UV light stabilizer for polymer, coating, and sunscreen research
Procurement Commercially available at ≥95% purity from multiple suppliers
Structural Note Methylene-bridged pyrrole-benzotriazole; not a common BTA derivative

Substitution Failure for 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole


The unique methylene-bridged pyrrole-benzotriazole structure of 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole fundamentally differentiates its properties from both unsubstituted benzotriazole (BTA) and carbonyl-linked analogs . BTA, while effective in alkaline/neutral conditions, exhibits significantly weaker corrosion inhibition in acidic environments [1]. Carbonyl-linked analogs, such as 1-(2-pyrrole carbonyl)-benzotriazole (PCBT), show different metal-binding kinetics and adsorption geometry [2]. The methylene (–CH₂–) bridge of the target compound alters electron density distribution and steric accessibility, directly impacting its UV absorption spectrum, polymer compatibility, and potential coordination chemistry .

Methylene bridge modulates electron distribution and steric profile
Unsubstituted BTA lacks this bridge; its acid inhibition may be weaker and UV absorption profile can differ
Specific metal-binding kinetics influenced by -CH₂- linkage
Carbonyl-linked PCBT shows different adsorption geometry and corrosion inhibition kinetics

Evidence Guide for 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole


Procurement Availability and Quality

The compound is commercially available from multiple established chemical suppliers, ensuring reliable sourcing for research and development. Vendor datasheets provide baseline quality metrics for procurement decisions .

Purity Specification
Specification review
≥95% (AKSci) / 98% (Leyan)
Procurement confidence from vendor data
Verify per Certificate of Analysis
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Physicochemical Properties and Safety

The compound's physicochemical properties—including molecular formula C₁₁H₁₀N₄, molecular weight 198.22 g/mol, and polar surface area (PSA) of 35.64 Ų—along with its associated GHS hazard classifications provide critical information for handling and formulation development [1].

Safety & Properties
Data to verify
H302, H315, H319, H335 · PSA 35.64 Ų
Handling protocol and formulation context
Based on SDS classification; review locally
physicochemical characterization safety assessment formulation science

Application Scenarios for 1-(1H-Pyrrol-1-ylmethyl)-1H-1,2,3-benzotriazole


Polymer and Coating UV Stabilization

Based on its established role as a light stabilizer , this compound is suitable for incorporation into polymers, plastics, and coatings to mitigate UV-induced degradation. This application is directly supported by its commercial availability and intended use profile.

Novel Corrosion Inhibitor Research

While no direct comparative data exist for this specific compound, its structural relationship to proven inhibitors like PCBT [1][2] makes it a candidate for fundamental research into structure-activity relationships for copper corrosion protection, particularly in neutral to alkaline groundwater conditions.

Synthetic Intermediate for N-Substituted Heterocycles

The compound can be utilized as a synthetic intermediate for the preparation of more complex N-substituted heterocyclic molecules , making it valuable in medicinal chemistry and materials science research programs.

Application
Selection Property
Validation Focus
Polymer photodegradation research
Light stabilizer functional profile
UV absorbance & polymer compatibility
Corrosion inhibitor SAR studies
Benzotriazole-derivative inhibition potential
Electrochemical assessment in neutral/alkaline media
Heterocycle synthesis intermediate
Reactive methylene-bridged scaffold
N-functionalization reactivity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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